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Introduction
7-Deacetoxytaxinine J is a naturally occurring taxane diterpenoid, a class of compounds that

has garnered significant attention in the pharmaceutical industry due to the potent anticancer

activity of its most famous member, paclitaxel (Taxol). Isolated from various species of the yew

tree (Taxus), taxanes are characterized by a complex tricyclic taxane core. The specific

substitutions on this core dictate the physicochemical properties and biological activity of each

individual taxane. This technical guide provides a comprehensive overview of the available

physicochemical data for 7-Deacetoxytaxinine J, alongside representative experimental

protocols for its analysis and a discussion of its presumed biological context based on related

taxanes.

A notable challenge in the study of 7-Deacetoxytaxinine J is the limited availability of detailed

experimental data in the public domain. Furthermore, there exists some ambiguity in literature

and databases with a closely related compound, 2-Deacetoxytaxinine J. Both share the same

molecular formula and weight, suggesting they are isomers. This guide will focus on the

information available for 7-Deacetoxytaxinine J (CAS No: 18457-45-9) and, where data is

lacking, will draw parallels with the better-characterized 2-Deacetoxytaxinine J (CAS No:

119347-14-7) and the broader taxane class to provide a comprehensive, albeit partially

inferred, profile.
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Physicochemical Properties
The fundamental physicochemical properties of 7-Deacetoxytaxinine J are summarized

below. It is important to note that while the molecular formula and weight are consistently

reported, other experimental data such as melting point and solubility are not readily available

for the 7-deacetoxy isomer. For comparative purposes, the melting point of the 2-deacetoxy

isomer is included.

Property Value Reference

CAS Number 18457-45-9 [1]

Molecular Formula C37H46O10 [1][2]

Molecular Weight 650.77 g/mol [1]

Appearance Powder [N/A]

Melting Point
Not available (169-171 °C for

2-Deacetoxytaxinine J)
[N/A]

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone

[3]

Storage 2-8°C Refrigerator [N/A]

Spectroscopic Data
Detailed spectroscopic data for 7-Deacetoxytaxinine J is not extensively published. The

following tables provide a general overview of the expected spectroscopic characteristics

based on the taxane structure and data for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of taxanes. The complex

polycyclic structure results in a crowded and complex spectrum. While specific assignments for

7-Deacetoxytaxinine J are not available, the table below lists the expected chemical shift

ranges for key functional groups present in a taxane core.
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Functional Group
Expected ¹H Chemical
Shift (ppm)

Expected ¹³C Chemical
Shift (ppm)

Methyl Groups (on taxane

core)
0.8 - 2.5 10 - 30

Methylene and Methine

Protons (on taxane core)
1.0 - 5.0 20 - 60

Protons on Oxygenated

Carbons
3.5 - 6.0 60 - 90

Olefinic Protons 5.0 - 6.5 110 - 150

Aromatic Protons (from

cinnamoyl or benzoyl groups)
7.0 - 8.2 125 - 140

Acetyl Methyl Protons 1.9 - 2.3 20 - 22

Carbonyl Carbons (Ester,

Ketone)
- 168 - 210

Infrared (IR) Spectroscopy
The IR spectrum of 7-Deacetoxytaxinine J is expected to show characteristic absorption

bands for its functional groups.

Functional Group Expected Absorption Range (cm⁻¹)

O-H Stretch (if hydroxyl groups are present) 3500 - 3200 (broad)

C-H Stretch (aromatic and aliphatic) 3100 - 2850

C=O Stretch (ester) 1750 - 1735

C=O Stretch (ketone, if present on the core) 1725 - 1705

C=C Stretch (aromatic and olefinic) 1650 - 1450

C-O Stretch (ester and ether) 1300 - 1000

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which

aids in structure confirmation. For 7-Deacetoxytaxinine J, high-resolution mass spectrometry

(HRMS) would confirm the elemental composition. The fragmentation pattern in MS/MS would

likely involve the loss of the side chains (e.g., acetate, benzoate).

Ion Expected m/z

[M+H]⁺ ~651.3164

[M+Na]⁺ ~673.2983

Experimental Protocols
Detailed experimental protocols for the isolation and characterization of 7-Deacetoxytaxinine
J are not readily available. The following are representative protocols based on established

methods for taxane analysis.

Isolation and Purification of Taxanes from Taxus
Species (Representative Protocol)

Extraction: Dried and ground plant material (e.g., needles or bark of Taxus wallichiana) is

extracted with a polar solvent such as methanol or ethanol at room temperature for an

extended period (e.g., 24-48 hours). The extraction is typically repeated multiple times to

ensure maximum yield.

Solvent Partitioning: The crude extract is concentrated under reduced pressure. The

resulting residue is then suspended in water and partitioned successively with solvents of

increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds

based on their polarity. Taxanes are typically found in the chloroform and ethyl acetate

fractions.

Chromatographic Separation: The taxane-rich fraction is subjected to column

chromatography on silica gel, eluting with a gradient of a non-polar solvent (e.g., hexane or

dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

High-Performance Liquid Chromatography (HPLC): Fractions containing taxanes are further

purified by preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A typical mobile
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phase would be a gradient of acetonitrile and water. Fractions are collected and analyzed by

analytical HPLC to assess purity.

NMR Spectroscopic Analysis
Sample Preparation: A small amount (typically 1-5 mg) of purified 7-Deacetoxytaxinine J is

dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are

acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Processing and Analysis: The acquired data is processed (Fourier transformation,

phase correction, baseline correction) and the chemical shifts, coupling constants, and

correlations are analyzed to elucidate the complete chemical structure.

Mass Spectrometric Analysis
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable

solvent (e.g., methanol or acetonitrile).

Data Acquisition: The sample is introduced into the mass spectrometer, typically using

electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). High-

resolution mass spectra are acquired to determine the accurate mass and elemental

composition. Tandem mass spectrometry (MS/MS) is performed to obtain fragmentation data

for structural confirmation.

Biological Activity and Signaling Pathways
Taxanes, as a class, are known to exert their biological effects primarily by interacting with

microtubules.[4] They bind to the β-tubulin subunit of the αβ-tubulin heterodimer, which is the

fundamental building block of microtubules. This binding stabilizes the microtubule polymer,

preventing its depolymerization. This disruption of microtubule dynamics is catastrophic for

dividing cells, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis

(programmed cell death).[4]

While specific studies on 7-Deacetoxytaxinine J are limited, it is highly probable that it shares

this mechanism of action with other taxanes. The structural variations among different taxanes
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can influence their binding affinity to tubulin and, consequently, their cytotoxic potency.

Hypothetical Signaling Pathway for Taxane-Induced
Apoptosis
The stabilization of microtubules by taxanes triggers a cascade of signaling events that

culminate in apoptosis. A simplified, hypothetical signaling pathway is depicted below.
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Caption: Hypothetical signaling cascade initiated by 7-Deacetoxytaxinine J.
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Experimental Workflow for Assessing Microtubule
Stabilization
The following diagram illustrates a typical workflow to investigate the effect of a taxane on

microtubule polymerization and stabilization in vitro.
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Caption: In vitro microtubule polymerization assay workflow.

Conclusion
7-Deacetoxytaxinine J is a member of the medicinally important taxane family of natural

products. While its fundamental physicochemical properties such as molecular formula and

weight are established, a comprehensive experimental characterization is still lacking in

publicly accessible literature. The presumed biological activity of 7-Deacetoxytaxinine J,

based on its structural class, is the stabilization of microtubules, leading to cell cycle arrest and

apoptosis in proliferating cells. Further research is required to fully elucidate the specific

physicochemical properties, spectroscopic profile, and the precise biological effects and

signaling pathways modulated by this particular taxane. Such studies will be invaluable for a

complete understanding of its potential as a therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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